5-Bromo-4-chloro-2-(methylsulfinyl)pyrimidine
CAS No.:
Cat. No.: VC15811599
Molecular Formula: C5H4BrClN2OS
Molecular Weight: 255.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4BrClN2OS |
|---|---|
| Molecular Weight | 255.52 g/mol |
| IUPAC Name | 5-bromo-4-chloro-2-methylsulfinylpyrimidine |
| Standard InChI | InChI=1S/C5H4BrClN2OS/c1-11(10)5-8-2-3(6)4(7)9-5/h2H,1H3 |
| Standard InChI Key | GVCFFSBBSLMNRG-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)C1=NC=C(C(=N1)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The IUPAC name for this compound is 5-bromo-4-chloro-2-methylsulfinylpyrimidine, reflecting its substitution pattern on the pyrimidine ring (Figure 1). The pyrimidine core is substituted at positions 2, 4, and 5 with methylsulfinyl, chlorine, and bromine groups, respectively. The methylsulfinyl group () introduces chirality and polar characteristics, influencing solubility and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.52 g/mol |
| IUPAC Name | 5-Bromo-4-chloro-2-methylsulfinylpyrimidine |
| Canonical SMILES | CS(=O)C1=NC=C(C(=N1)Cl)Br |
| InChI Key | GVCFFSBBSLMNRG-UHFFFAOYSA-N |
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by the electron-withdrawing effects of bromine and chlorine, which deactivate the pyrimidine ring toward electrophilic substitution. Conversely, the methylsulfinyl group acts as a moderate electron donor, creating regions of localized electron density. This duality enables selective reactivity in cross-coupling reactions, a trait observed in related bromopyrimidines .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | ~2.01 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 51.08 Ų |
Spectroscopic Characterization
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NMR Spectroscopy: The NMR spectrum is expected to show a singlet for the methylsulfinyl group at δ ~2.8 ppm and deshielded aromatic protons due to electron-withdrawing substituents.
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Mass Spectrometry: The molecular ion peak at m/z 255.52 (M) would fragment via loss of Br (79.9 Da) and Cl (35.5 Da).
Synthesis and Optimization
Synthetic Routes
While no explicit protocol exists for 5-bromo-4-chloro-2-(methylsulfinyl)pyrimidine, analogous compounds suggest a multi-step strategy:
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Bromination and Chlorination: 2-Hydroxypyrimidine may undergo halogenation using hydrobromic acid and phosphorus oxychloride () under catalytic conditions .
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Sulfoxidation: Subsequent oxidation of a methylthio () group to methylsulfinyl () using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Table 3: Hypothetical Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Time | Yield (Est.) |
|---|---|---|---|---|
| 1 | 30–120°C | 6–14 h | ~90% | |
| 2 | 80–120°C | 6–8 h | ~85% | |
| 3 | 25°C | 2 h | ~75% |
Challenges in Scalability
-
Bromine Utilization: Traditional bromination methods exhibit low bromine efficiency (<50%), but modern protocols using hydrogen peroxide catalysis achieve >90% utilization .
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Stereochemical Control: The methylsulfinyl group’s chirality necessitates enantioselective oxidation, which remains underdeveloped for this substrate.
Biological Activity and Applications
| Compound | Target | IC |
|---|---|---|
| T-0201 (Bromopyrimidine) | ET Receptor | 1.2 nM |
| 5-Fluorouracil | Thymidylate Synthase | 10 μM |
Agrochemistry
The compound’s halogen and sulfinyl groups may enhance herbicidal or fungicidal activity by disrupting enzyme function in pests.
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